molecular formula C10H8ClNO3 B6594860 8-Chloro-7-methoxyquinoline-2,4-diol CAS No. 1415562-72-9

8-Chloro-7-methoxyquinoline-2,4-diol

Cat. No.: B6594860
CAS No.: 1415562-72-9
M. Wt: 225.63 g/mol
InChI Key: PELXDRYSSGUZCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-7-methoxyquinoline-2,4-diol typically involves the chlorination and methoxylation of quinoline derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation can be achieved using methanol in the presence of a base like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-methoxyquinoline-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

8-Chloro-7-methoxyquinoline-2,4-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-7-methoxyquinoline-2,4-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-7-methoxyquinoline-2,4-diol is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Biological Activity

8-Chloro-7-methoxyquinoline-2,4-diol is a synthetic compound with significant potential in medicinal chemistry due to its unique structure, which includes both chlorine and methoxy groups. This compound has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

The molecular formula of this compound is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol. The presence of the chlorine atom and methoxy group enhances its chemical reactivity and biological properties, making it an interesting candidate for further research in pharmacology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or interfere with cellular processes that lead to its observed effects. For instance, compounds with similar quinoline structures have been shown to act as metalloprotein inhibitors and exhibit anticancer properties by disrupting cellular signaling pathways .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that quinoline derivatives can inhibit various bacterial strains and fungi. For example, 8-hydroxyquinoline derivatives have demonstrated potent antibacterial activity against Mycobacterium tuberculosis and other pathogens .

CompoundActivityIC50 (μM)
8-HydroxyquinolineMMP-2 Inhibition130
This compoundAntibacterialTBD

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown cytotoxic effects against multiple cancer cell lines. For instance, hydrazone derivatives of quinolines have exhibited submicromolar GI50 values across a wide range of cancer types including leukemia and breast cancer .

Cell LineCompoundGI50 (μM)
A549 (Lung)This compoundTBD
MCF-7 (Breast)Hydrazone derivative<1

Study on Metalloprotein Inhibition

A study focused on identifying chelators for metalloprotein inhibitors highlighted the efficacy of hydroxylated quinolines in inhibiting matrix metalloproteinases (MMPs). The fragments derived from quinolines showed IC50 values in the low micromolar range against MMPs, suggesting that similar compounds could be developed for therapeutic applications targeting cancer metastasis .

Antiviral Potential

Recent investigations into the antiviral properties of quinoline derivatives suggest that modifications in their structure can enhance their efficacy against viral infections. The methoxy groups in particular have been linked to improved inhibition rates against viral proteins, indicating that this compound may warrant further exploration as a potential antiviral agent .

Properties

IUPAC Name

8-chloro-4-hydroxy-7-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-15-7-3-2-5-6(13)4-8(14)12-10(5)9(7)11/h2-4H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELXDRYSSGUZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)N2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237254
Record name 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-72-9
Record name 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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